molecular formula C3H7N3S B2656848 2-Hydrazino-2-thiazoline CAS No. 45439-41-6

2-Hydrazino-2-thiazoline

Cat. No. B2656848
CAS RN: 45439-41-6
M. Wt: 117.17
InChI Key: ODJMVCUWUNEOTJ-UHFFFAOYSA-N
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Description

2-Hydrazino-2-thiazoline is a chemical compound that is used in various fields of chemistry. It is an important building block in organic synthesis . It is also used in the synthesis of some amide derivatives of 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone 2-substituted-6-(4-acylaminophenyl)-4,5-dihydropyridazin-3(2H)-ones, which are potential inodilating agents .


Synthesis Analysis

The synthesis of this compound involves various methods. One such method involves the addition of an ethanolic solution of 2-acetyl-2-thiazoline to the ethanolic solution of the hydrochloride salt of (2-thiazolin-2-yl) hydrazine, along with potassium acetate. The reaction mixture is subsequently refluxed for 2 hours . Another approach involves a domino protocol, which is generally a better choice for the quinazolines .


Molecular Structure Analysis

The molecular structure of this compound is determined using various spectroscopic and X-ray diffraction methods . The structure of this compound is also verified using density functional theory (DFT) techniques .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, thiazoline derivative has been oxidized with DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) to form thiazoles . It is also involved in the synthesis of thiazoline and thiazole derivatives using a domino protocol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined using various methods such as melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, zeta potential analysis, and viscosity .

Scientific Research Applications

Chemical Properties and Reactivity

  • 2-Hydrazino-2-thiazoline demonstrates reactivity in various chemical reactions. For instance, it reacts with diethyl oxalate, ethyl oxamate, and ethyl oxanilate to form triazine and hydrazides, which are important in chemical synthesis (Ongania, 1981).

Pharmacological Activities

  • Some derivatives of this compound, specifically 2-aryl-5-hydrazino-1,3,4-thiadiazoles, have been synthesized and found to have antihypertensive activity, attributed to their relaxant effect on vascular smooth muscle (Turner et al., 1988).
  • Additionally, this compound compounds have shown potent carcinogenic effects, particularly in inducing mammary gland carcinomas (Cohen et al., 1970).

Synthesis and Structural Analysis

  • Thiazole derivatives, including 2-hydrazino-2-thiazolin-4-ones, have been synthesized, contributing to the understanding of thiazole chemistry and structure (Badawy et al., 1990).
  • The structural elucidation of new thiazolotriazepines was achieved using this compound, showcasing its importance in the synthesis of complex heterocyclic compounds (Rezessy et al., 1999).

Biological Applications

  • Novel thiazole derivatives synthesized from this compound have been investigated for their antimicrobial and anticancer properties, demonstrating significant activity against various bacteria and carcinoma cell lines (Al-Mutabagani et al., 2021).
  • Hydrazino-1,3-thiazole derivatives have shown promising anti-Candida activity, especially with modifications to the hydrazone function and thiazole nucleus (Maillard et al., 2013).

Corrosion Inhibition

  • 2-Hydrazino-6-methyl-benzothiazole, a derivative of this compound, is an effective inhibitor for the corrosion of mild steel in acidic solutions, showcasing its potential in industrial applications (Ajmal et al., 1994).

Safety and Hazards

2-Hydrazino-2-thiazoline is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to handle this compound with care, wearing protective gloves, clothing, and eye protection. It should be used only outdoors or in a well-ventilated area .

Future Directions

2-Hydrazino-2-thiazoline and related compounds have a wide range of potential applications in various scientific domains. They hold significant importance in the field of medicinal chemistry due to their promising potential as pharmaceutical agents . Their synthetic and catalytic value is also highlighted in the last two decades . Therefore, future research may focus on exploring new synthetic methodologies for obtaining these heterocycles and their diverse potential applications.

properties

IUPAC Name

4,5-dihydro-1,3-thiazol-2-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3S/c4-6-3-5-1-2-7-3/h1-2,4H2,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJMVCUWUNEOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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